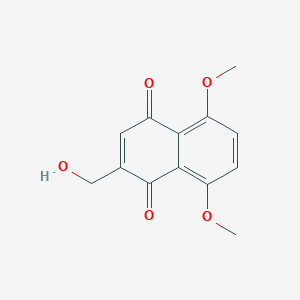
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is a chemical compound with the molecular formula C12H12O5 It is a derivative of naphthoquinone, characterized by the presence of hydroxymethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- typically involves the reaction of naphthoquinone derivatives with appropriate reagents to introduce the hydroxymethyl and methoxy groups. One common method involves the use of formaldehyde and methanol in the presence of a catalyst to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the hydroxymethyl and methoxy groups.
Menadione (Vitamin K3): A synthetic naphthoquinone with a methyl group at the 2-position, known for its role in blood clotting.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group, studied for its biological activities.
Uniqueness: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
103547-37-1 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-17-9-3-4-10(18-2)12-11(9)8(15)5-7(6-14)13(12)16/h3-5,14H,6H2,1-2H3 |
Clé InChI |
REIFVXGCKAOOBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


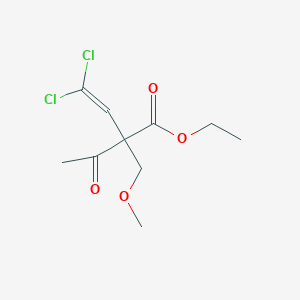
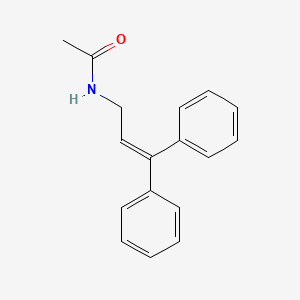

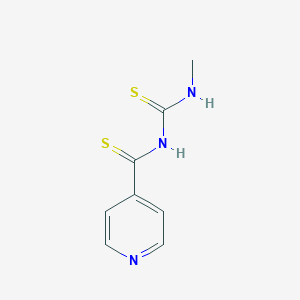
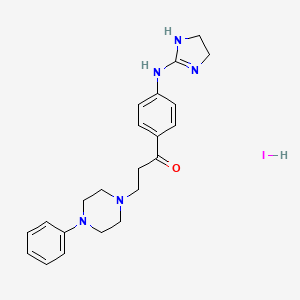
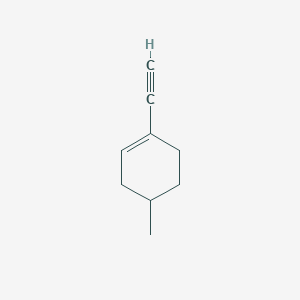
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
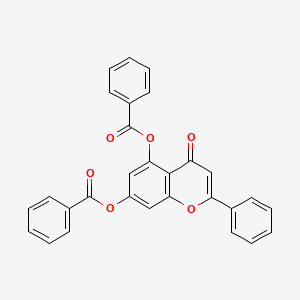
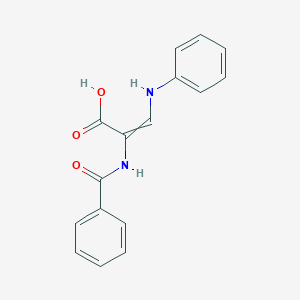
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
